2-(2-Ethoxyethoxy)ethyl methacrylate

Description

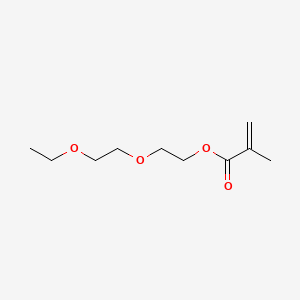

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-12-5-6-13-7-8-14-10(11)9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTWWOCWRSUGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196396 | |

| Record name | 2-(2-Ethoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45127-97-7 | |

| Record name | 2-(Ethoxyethoxy)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45127-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxy(diethylene glycol) methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Ethoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethoxy)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXY(DIETHYLENE GLYCOL) METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W232YEAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethoxyethoxy)ethyl Methacrylate

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-ethoxyethoxy)ethyl methacrylate (E³MA). Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of E³MA, offering not just data, but also the scientific context and practical methodologies for its assessment.

Introduction

This compound, a member of the acrylate monomer family, is a versatile chemical compound with significant applications in polymer synthesis. Its unique structure, featuring both an ether and an ester group, imparts flexibility and hydrophilicity to the resulting polymers.[1] These characteristics make it a valuable component in the formulation of a wide range of materials, including coatings, adhesives, and, notably, advanced polymers for biomedical applications.[2] In the realm of drug development, polymers derived from E³MA are explored for their potential in creating drug delivery systems, hydrogels, and biocompatible materials.

This guide will systematically explore the physicochemical properties of E³MA, providing a robust foundation for its application in research and development.

Chemical Identity and Structure

Understanding the molecular structure of this compound is fundamental to comprehending its chemical behavior and properties.

Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C9H16O4 | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| Appearance | Colorless to almost colorless, clear liquid | [3] |

| Odor | Mild acrylic ester odor | [3] |

| Density | 1.016 g/mL at 25 °C | [3] |

| Boiling Point | 95 °C at 5 mm Hg | [3] |

| Refractive Index (n20/D) | 1.439 | [3] |

| Viscosity | 6 cP at 25 °C | [3] |

| Vapor Pressure | 3-7.4 Pa at 20-25 °C | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Water Solubility | 124-146 g/L at 20 °C | [3] |

In-Depth Analysis of Physicochemical Characteristics

Appearance and Odor

This compound is a clear, colorless to nearly colorless liquid.[3] It possesses a characteristic mild, acrylic ester-like odor.[3] These qualitative properties are the first indicators of the substance's identity and purity.

Density

The density of 1.016 g/mL at 25 °C indicates that it is slightly denser than water.[3] This property is crucial for calculations in formulation development and for predicting its behavior in multiphase systems.

Boiling Point and Vapor Pressure

With a boiling point of 95 °C at a reduced pressure of 5 mm Hg, E³MA is a relatively low-volatility monomer.[3] Its low vapor pressure of 3-7.4 Pa at ambient temperature further confirms this, which is an important consideration for handling and minimizing inhalation exposure.[3]

Refractive Index

The refractive index of 1.439 is a measure of how light propagates through the substance and is a valuable tool for quality control and purity assessment.[3]

Viscosity

A low viscosity of 6 cP at 25 °C means that E³MA is a fluid liquid, which can be advantageous in formulations where it acts as a reactive diluent to reduce the overall viscosity.[3][4]

Solubility

The significant water solubility of 124-146 g/L at 20 °C is attributed to the ether linkages in its structure, which can form hydrogen bonds with water molecules.[3] This hydrophilicity is a key feature for its use in aqueous-based polymer systems and biomedical applications.

Reactivity and Stability

As an acrylate monomer, this compound is susceptible to polymerization. This reactivity is harnessed in the synthesis of polymers but must be carefully controlled during storage and handling.

-

Polymerization: E³MA can undergo rapid and violent polymerization, especially at elevated temperatures or when contaminated with strong acids, amines, or other catalysts.[5] This process is exothermic and can lead to a dangerous increase in heat and pressure.[5]

-

Inhibitors: To prevent spontaneous polymerization, E³MA is typically stabilized with an inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ).[6] For the inhibitor to be effective, the presence of dissolved oxygen is essential.[5][7] Therefore, it should always be stored under an air atmosphere, not under inert gases.[8][9]

-

Incompatible Materials: Contact with strong oxidizing agents, acids, and bases should be avoided as they can trigger hazardous reactions.[4]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for both quality assurance and research applications. Below are outlines of standard methodologies for assessing key properties of liquid monomers like this compound.

Workflow for Physicochemical Property Determination

A generalized workflow for the experimental determination of the physicochemical properties of this compound.

Determination of Density

-

Principle: The mass of a known volume of the liquid is measured at a specific temperature.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with the E³MA sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the liquid level to the calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index (ASTM D1218)

-

Principle: This standard test method measures the refractive index of transparent liquids using a refractometer.[10][11][12][13] The method relies on determining the critical angle at which light is refracted at the interface between the sample and the refractometer's prism.[11]

-

Apparatus: Abbe-type refractometer with a light source (typically a sodium lamp for the D-line) and a temperature control system.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean.

-

Apply a few drops of the E³MA sample to the prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][15] For small sample volumes, a common method involves using a Thiele tube or a similar apparatus.[15]

-

Apparatus: Thiele tube or a beaker for an oil bath, a thermometer, a small test tube (fusion tube), and a sealed-end capillary tube.[15][16]

-

Procedure:

-

Place a small amount of E³MA into the fusion tube.

-

Invert the sealed-end capillary tube and place it inside the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to the thermometer and place the assembly in the Thiele tube or oil bath.

-

Heat the apparatus gently.[15]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

-

Applications in Drug Development and Research

The unique properties of this compound make it a monomer of interest in the pharmaceutical and biomedical fields.

-

Drug Delivery Systems: Polymers and copolymers of E³MA are utilized in the creation of nanoparticles, micelles, and hydrogels for controlled drug release. The hydrophilicity and flexibility imparted by the E³MA monomer can influence drug loading, release kinetics, and the overall biocompatibility of the delivery system.

-

Biocompatible Materials and Hydrogels: The ability of poly(E³MA) to form hydrogels makes it suitable for applications such as soft contact lenses, wound dressings, and tissue engineering scaffolds. These hydrogels can absorb significant amounts of water while maintaining their structural integrity.

-

Coatings for Medical Devices: Polymers containing E³MA can be used to coat medical devices to improve their biocompatibility and reduce protein fouling.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure safety and maintain product integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][17] In areas with insufficient ventilation, respiratory protection may be necessary.[4]

-

Handling: Handle in a well-ventilated area to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[5] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight.[5][18] Containers should be tightly sealed and made of a compatible material such as stainless steel or high-density polyethylene.[5] It is crucial to maintain an air headspace in the container to ensure the effectiveness of the polymerization inhibitor.[7][8]

Conclusion

This compound is a valuable monomer with a distinct set of physicochemical properties that make it suitable for a variety of applications, particularly in the development of advanced polymers for the pharmaceutical and biomedical industries. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective use in research and development.

References

-

Gantrade. (n.d.). Key Facts about Acrylate Monomers. Retrieved from [Link]

-

Applied Technical Services. (n.d.). ASTM D1218 Testing. Retrieved from [Link]

-

Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

MaTestLab. (2025, July 2). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

ASTM International. (2009). D1747-09: Standard Test Method for Refractive Index of Viscous Materials. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxyethyl methacrylate. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

iTeh Standards. (n.d.). ASTM D1218-12 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

Savant Labs. (n.d.). ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

Marlo Beauty. (2025, April 16). How To Store Liquid Monomers for Maximum Shelf Life. Retrieved from [Link]

-

Synthomer. (2020, September 22). METHYL ACRYLATE - STABILIZED. Retrieved from [Link]

-

EBAM. (n.d.). THE DO'S AND DON'TS For the safe use of Acrylic Acid and Acrylates. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Hubei Xindesheng Material Technology Co., Ltd. (n.d.). 2-(2-Ethoxyethoxy)ethyl Acrylate. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

-

Xinyue hpom. (n.d.). 2-(2-methoxyethoxy)ethyl methacrylate. Retrieved from [Link]

-

XiXisys. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

-

LookChem. (n.d.). 2-(2-Methoxyethoxy)ethyl methacrylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl methacrylate. Retrieved from [Link]

-

Redox. (2020, August 3). Safety Data Sheet EM211/EOEOEA. Retrieved from [Link]

-

Australian Government Department of Health and Aged Care. (2023, September 25). 2-Methoxyethyl methacrylate and 2-ethoxyethyl methacrylate - Draft evaluation statement. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methoxyethoxy)ethyl methacrylate. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-(2-ethoxyethoxy)ethyl Acrylate Manufacturer & Supplier | Acrylic Monomer [chemicalbull.com]

- 3. 2-(2-Ethoxyethoxy)ethyl acrylate | 7328-17-8 [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. petrochemistry.eu [petrochemistry.eu]

- 7. gantrade.com [gantrade.com]

- 8. synthomer.com [synthomer.com]

- 9. petrochemistry.eu [petrochemistry.eu]

- 10. atslab.com [atslab.com]

- 11. matestlabs.com [matestlabs.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. redox.com [redox.com]

- 18. Mia Secret Store [miasecretstore.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Ethoxyethoxy)ethyl Methacrylate

Abstract

2-(2-Ethoxyethoxy)ethyl methacrylate (EEOEMA), also known as diethylene glycol monoethyl ether methacrylate, is a functional monomer prized for its unique combination of properties, including hydrophilicity, flexibility, and low viscosity.[1][2] These characteristics make it a valuable component in the synthesis of advanced polymers for a range of applications, including specialized coatings, adhesives, resins, and biomedical hydrogels.[3][4] This guide provides a comprehensive overview of the principal synthesis routes for EEOEMA, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters that govern reaction efficiency and product purity. We will explore the two predominant methods—Direct Esterification and Transesterification—offering field-proven insights to guide researchers in their synthetic strategies.

Foundational Principles of EEOEMA Synthesis

The creation of the EEOEMA monomer involves forming an ester linkage between a methacrylic acid backbone and the hydroxyl group of 2-(2-ethoxyethoxy)ethanol. The choice of synthetic route is often dictated by factors such as raw material availability, required purity, scalability, and the specific equipment at hand. The two most established and industrially relevant pathways are:

-

Direct Esterification: The acid-catalyzed reaction between methacrylic acid (MAA) and 2-(2-ethoxyethoxy)ethanol. This is a classic Fischer-Speier esterification.

-

Transesterification: The exchange of an alcohol group from a starting ester (commonly methyl methacrylate, MMA) with 2-(2-ethoxyethoxy)ethanol, driven by the removal of a volatile alcohol byproduct.[5][6]

A critical challenge in both methods is the prevention of premature polymerization of the methacrylate double bond, which is highly susceptible to radical polymerization at the elevated temperatures required for synthesis.[7] Therefore, the judicious use of polymerization inhibitors is a cornerstone of any successful EEOEMA synthesis protocol.

Synthesis Route I: Direct Esterification

Direct esterification is a robust and straightforward method that directly combines the constituent acid and alcohol. The reaction is an equilibrium process, necessitating strategic choices to drive the reaction toward the product.

Reaction Mechanism and Causality

The reaction proceeds via a well-understood acid-catalyzed mechanism. A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of methacrylic acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by the hydroxyl group of 2-(2-ethoxyethoxy)ethanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable ester product and regenerate the acid catalyst.

The critical factor governing yield is the management of the reaction equilibrium. According to Le Châtelier's principle, the continuous removal of water is essential to shift the equilibrium towards the formation of the ester. This is typically achieved by azeotropic distillation using a solvent like toluene or xylene in conjunction with a Dean-Stark apparatus.[7]

Experimental Protocol: Direct Esterification

The following protocol is a representative procedure derived from established industrial practices.[8][9]

Materials:

-

2-(2-Ethoxyethoxy)ethanol (Diethylene glycol monoethyl ether)[10][11]

-

Methacrylic Acid (MAA)

-

p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (Catalyst)[7]

-

Toluene or Cyclohexane (Azeotropic Solvent)[8]

-

Hydroquinone monomethyl ether (MEHQ) or Phenothiazine (Polymerization Inhibitor)[8][9]

-

Sodium Hydroxide solution (for neutralization)

-

Polymagnesium Silicate (Adsorbent)[8]

Procedure:

-

Reactor Setup: Charge a multi-necked flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, condenser, and an air or inert gas inlet into a reactor.

-

Reagent Loading: Add the solvent (e.g., toluene), 2-(2-ethoxyethoxy)ethanol, methacrylic acid (a slight molar excess of the alcohol, e.g., 1:1.05 to 1:1.2 acid:alcohol, can be used to drive the reaction), the polymerization inhibitor (e.g., MEHQ), and the acid catalyst (typically 1-5 mol% relative to the limiting reagent).[7][8]

-

Reaction Execution: Begin vigorous stirring and sparge a slow stream of air through the mixture to aid inhibition. Heat the mixture to reflux (typically 85-110°C).[7][8] Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

-

Monitoring: Continue the reaction for 6-12 hours, monitoring the progress by measuring the amount of water collected and/or by periodically testing the acid value of the reaction mixture. The reaction is considered complete when water evolution ceases and the acid value is stable.[7][8]

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to approximately 40°C. Add a dilute solution of sodium hydroxide with stirring to neutralize the acid catalyst and any unreacted methacrylic acid.[8]

-

Purification - Step 1 (Adsorption): Add a filter aid or adsorbent such as polymagnesium silicate to the neutralized mixture and stir. This step is designed to adsorb the salt formed during neutralization, simplifying its removal.[8]

-

Purification - Step 2 (Filtration & Distillation): Filter the mixture to remove the adsorbent and salt. The solvent is then removed from the filtrate by distillation under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield high-purity this compound.[7] This step is crucial for removing unreacted starting materials and any high-boiling impurities.

Workflow Diagram: Direct Esterification

Caption: Workflow for Direct Esterification of EEOEMA.

Synthesis Route II: Transesterification

Transesterification is an elegant alternative that avoids the production of water. Instead, it involves reacting a readily available ester, like methyl methacrylate (MMA), with 2-(2-ethoxyethoxy)ethanol.

Reaction Mechanism and Causality

This reaction involves the substitution of the alcohol moiety of an ester. It can be catalyzed by either acids or bases.[6] In a common industrial approach using a catalyst like a titanate or lithium salt, the reaction is driven by the removal of the more volatile alcohol byproduct (methanol, in the case of MMA).[12][13]

The mechanism under basic catalysis, for example, involves the deprotonation of 2-(2-ethoxyethoxy)ethanol by the catalyst to form a potent alkoxide nucleophile. This alkoxide attacks the carbonyl carbon of methyl methacrylate. The resulting tetrahedral intermediate then collapses, expelling a methoxide ion, which is subsequently protonated to form methanol.

The equilibrium is strongly shifted towards the desired product by continuously removing the low-boiling methanol from the reaction mixture via distillation, often under reduced pressure to lower the boiling point of the methanol-MMA azeotrope.[12][13]

Experimental Protocol: Transesterification

This protocol is based on patent literature describing the synthesis of similar methacrylate esters.[12][13]

Materials:

-

Methyl Methacrylate (MMA)

-

2-(2-Ethoxyethoxy)ethanol

-

Polymerization Inhibitor (e.g., MEHQ, Phenothiazine)

-

An azeotrope-forming compound may be used to facilitate methanol removal.[13]

Procedure:

-

Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, thermometer, distillation column, condenser, and vacuum connection.

-

Reagent Loading: Charge the reactor with 2-(2-ethoxyethoxy)ethanol, a molar excess of methyl methacrylate, and the polymerization inhibitor.

-

Initiate Reaction: Begin stirring and heat the mixture to reflux (e.g., 100-120°C).[12] The catalyst is often added at this point; some procedures call for gradual or incremental addition to maintain a low, steady concentration.[13]

-

Byproduct Removal: Apply a vacuum to the system to facilitate the distillation of the methanol/MMA azeotrope. The removal of methanol is the primary driving force for the reaction.[12] The temperature at the top of the distillation column should be monitored to ensure selective removal of the low-boiling components.

-

Monitoring: The reaction progress can be followed by gas chromatography (GC) analysis of the reaction mixture, monitoring the disappearance of the starting alcohol and the appearance of the EEOEMA product.

-

Reaction Completion: The reaction is typically continued for several hours until the starting alcohol is consumed.

-

Purification: Upon completion, the excess methyl methacrylate is removed by distillation. The catalyst is then neutralized or removed (e.g., by washing, filtration, or treatment with an adsorbent).

-

Final Purification: The crude EEOEMA is purified by fractional vacuum distillation to achieve high purity.

Reaction Diagram: Transesterification

Caption: Transesterification reaction for EEOEMA synthesis.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route depends on a careful evaluation of several factors. The table below provides a comparative summary to aid in this decision-making process.

| Feature | Direct Esterification | Transesterification |

| Primary Reactants | Methacrylic Acid, 2-(2-Ethoxyethoxy)ethanol | Methyl Methacrylate, 2-(2-Ethoxyethoxy)ethanol |

| Typical Catalyst | Strong Acid (H₂SO₄, PTSA)[7] | Titanates, Tin compounds, Lithium salts[12][13] |

| Byproduct | Water (H₂O) | Methanol (CH₃OH) |

| Driving Force | Azeotropic removal of water[7] | Distillative removal of methanol[12] |

| Advantages | - Utilizes fundamental, lower-cost raw materials.- Well-established, robust procedure. | - Avoids water, reducing potential hydrolysis side-reactions.- Can be driven to very high conversion by efficient byproduct removal. |

| Disadvantages | - Water byproduct can be difficult to remove completely.- Requires careful neutralization of strong acid catalyst. | - Requires removal of a flammable, volatile alcohol.- Catalysts can be more specialized and costly. |

Conclusion for the Practitioner

Both direct esterification and transesterification represent viable and effective pathways for the synthesis of this compound.

-

Direct esterification is often favored for its use of fundamental reagents and straightforward process chemistry, making it highly suitable for various scales of production, provided that efficient water removal and catalyst neutralization are implemented.

-

Transesterification offers a compelling alternative, particularly when high conversion is paramount and the presence of water is undesirable. The efficiency of this route hinges on the effective distillation of the alcohol byproduct.

For researchers in drug development and materials science, the ability to produce high-purity EEOEMA is critical, as residual catalysts, inhibitors, or starting materials can significantly impact polymerization kinetics and the biocompatibility of the final polymer. Therefore, regardless of the chosen route, a rigorous final purification via vacuum distillation is a non-negotiable step to ensure the monomer is fit for its intended high-performance application.

References

- 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate - Benchchem.

- China 2-(2-Ethoxyethoxy)ethyl Acrylate Manufacturers Suppliers Factory. Source: aohuachem.

- Synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel using starch-based nanosphere cross-linkers | Request PDF - ResearchGate.

- 2-(2-Ethoxyethoxy)ethyl acrylate | 7328-17-8 - ChemicalBook. Source: chemicalbook.

- 2-(2-ethoxyethoxy)ethyl Acrylate Manufacturer & Supplier | Acrylic Monomer - Chemical Bull. Source: chemicalbull.

- Cleaning production method of 2-(Ethoxyethoxy) ethyl acrylate (EOEOEA) or phenoxyethyl acrylate (PHEA) - Patsnap Eureka. Source: patsnap.

- Synthesis of ethoxyethyl methacrylate - PrepChem.com. Source: prepchem.

- Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - RSC Publishing.

- 2-(2-Ethoxyethoxy)ethanol - Wikipedia.

- Ethanol, 2-(2-ethoxyethoxy)- - the NIST WebBook.

- Transesterification - Master Organic Chemistry. Source: masterorganicchemistry.

- Transesterification process - European Patent Office - EP 0902017 B1 - Googleapis.com.

- CN102633634A - Cleaning production method of 2-(Ethoxyethoxy) ethyl acrylate (EOEOEA) or phenoxyethyl acrylate (PHEA) - Google Patents.

- US4791221A - Transesterification of methyl methacrylate - Google Patents.

Sources

- 1. 2-(2-Ethoxyethoxy)ethyl acrylate | 7328-17-8 [chemicalbook.com]

- 2. 2-(2-ethoxyethoxy)ethyl Acrylate Manufacturer & Supplier | Acrylic Monomer [chemicalbull.com]

- 3. sfdchem.com [sfdchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl Methacrylate, CAS 39670-09-2 [benchchem.com]

- 8. Cleaning production method of 2-(Ethoxyethoxy) ethyl acrylate (EOEOEA) or phenoxyethyl acrylate (PHEA) - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102633634A - Cleaning production method of 2-(Ethoxyethoxy) ethyl acrylate (EOEOEA) or phenoxyethyl acrylate (PHEA) - Google Patents [patents.google.com]

- 10. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 11. Ethanol, 2-(2-ethoxyethoxy)- [webbook.nist.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Methacrylate: Properties, Polymerization, and Applications in Advanced Drug Delivery

For Immediate Release

A comprehensive technical guide on 2-(2-Ethoxyethoxy)ethyl methacrylate, a versatile monomer increasingly pivotal in the development of advanced biomaterials and drug delivery systems. This document serves as a crucial resource for researchers, scientists, and professionals in the pharmaceutical and materials science fields, providing in-depth information on its chemical and physical properties, synthesis, polymerization behavior, and applications.

Core Monomer Identification

Chemical Name: this compound Synonyms: Ethoxy triethylene glycol methacrylate CAS Number: 39670-09-2 Molecular Formula: C₁₂H₂₂O₅ Molecular Weight: 246.30 g/mol

Introduction to a Key Methacrylate Monomer

This compound is a monofunctional methacrylate monomer distinguished by its ethoxy triethylene glycol spacer. This structural feature imparts a unique combination of hydrophilicity and flexibility to the polymers derived from it. As the demand for sophisticated biomaterials grows, particularly in areas like controlled drug release and tissue engineering, a thorough understanding of this monomer's characteristics is essential for innovation.

Physicochemical and Thermochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are fundamental to its handling, polymerization, and the performance of the resulting polymers.

| Property | Value |

| CAS Number | 39670-09-2 |

| Molecular Weight | 246.30 g/mol |

| Molecular Formula | C₁₂H₂₂O₅ |

| Appearance | Colorless liquid |

| Density | 1.034 g/mL at 25 °C |

| Refractive Index | 1.448 at 20 °C |

| Boiling Point | >200 °C |

| Solubility | Soluble in water and common organic solvents |

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of methacrylic acid with 2-(2-ethoxyethoxy)ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

The general reaction scheme is as follows:

Caption: Synthesis of this compound.

For optimal yield and purity, the reaction is typically conducted under reflux conditions to drive the esterification forward. Subsequent purification is achieved through distillation under reduced pressure to remove unreacted starting materials and the catalyst.

Polymerization Methodologies and Polymer Characteristics

The methacrylate group in this compound allows it to readily undergo polymerization, primarily through free-radical mechanisms. The resulting polymer, poly(this compound), is a flexible and hydrophilic material.

Free-Radical Polymerization

Conventional free-radical polymerization can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through redox initiation systems. This method is suitable for producing a wide range of polymers, though with less control over molecular weight and dispersity compared to controlled radical polymerization techniques.

Controlled Radical Polymerization: ATRP and RAFT

For applications in drug delivery and biomaterials, precise control over polymer architecture is often necessary. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful techniques to synthesize well-defined polymers from this compound with predetermined molecular weights and narrow molecular weight distributions.

While specific protocols for the 'ethoxy' variant are not as prevalent in literature as for its 'methoxy' counterpart, the general principles are transferable. A typical ATRP setup would involve the monomer, an initiator (e.g., ethyl α-bromoisobutyrate), a copper catalyst (e.g., CuBr) complexed with a ligand (e.g., bipyridine or PMDETA), and a suitable solvent.

Applications in Drug Development and Biomaterials

The unique properties of polymers derived from this compound make them highly suitable for a range of biomedical applications.

Hydrogels for Controlled Drug Release

The hydrophilicity of poly(this compound) allows for the formation of hydrogels that can absorb significant amounts of water. These hydrogels can be designed to encapsulate therapeutic agents and release them in a controlled manner. The release kinetics can be tuned by adjusting the crosslinking density and the overall hydrophilicity of the polymer network.

Thermoresponsive Polymers

Copolymers of this compound with other monomers can exhibit thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST). This property is of great interest for "smart" drug delivery systems, where drug release can be triggered by changes in temperature, for instance, upon injection into the body.

The workflow for creating a thermoresponsive drug delivery system can be visualized as follows:

Caption: Workflow for a thermoresponsive drug delivery system.

Biocompatibility

Polymers based on polyethylene glycol (PEG)-containing monomers, such as this compound, are generally known for their good biocompatibility and ability to reduce non-specific protein adsorption. This "stealth" property is highly advantageous for in vivo applications, as it can prolong the circulation time of drug carriers and reduce immunogenicity. However, as with any biomaterial, thorough biocompatibility and cytotoxicity studies are essential for any specific formulation intended for clinical use. Studies on similar methacrylate-based materials have shown that residual monomers can exhibit cytotoxicity, underscoring the importance of purification.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is a combustible liquid and should be stored away from heat and ignition sources. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol provides a general procedure for the free-radical polymerization of this compound in solution.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Anhydrous toluene

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 40.6 mmol) and AIBN (e.g., 0.067 g, 0.406 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 20 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry.

-

Termination and Precipitation: After the desired conversion is reached (e.g., 8-10 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or hexane, with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization: Characterize the resulting poly(this compound) for its molecular weight and dispersity using gel permeation chromatography (GPC) and confirm its structure using ¹H NMR and FTIR spectroscopy.

Conclusion

This compound is a monomer with significant potential in the fields of drug delivery and biomaterials. Its unique combination of hydrophilicity and flexibility, coupled with its ability to be polymerized into well-defined architectures, makes it an attractive building block for a new generation of advanced therapeutic systems. Further research into its polymerization kinetics and the biological interactions of its corresponding polymers will continue to expand its applications.

References

This guide was compiled using publicly available chemical data and scientific literature. For specific applications, further consultation of peer-reviewed articles is recommended.

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-(2-Ethoxyethoxy)ethyl Methacrylate

For the innovative researcher, the promise of novel materials is often unlocked at the molecular level. Monomers like 2-(2-Ethoxyethoxy)ethyl methacrylate are foundational building blocks in the development of advanced polymers for drug delivery systems, medical devices, and specialty coatings. However, harnessing their potential requires a deep and practical understanding of their safe handling and inherent chemical nature. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, scientifically-grounded understanding of why certain precautions are necessary, empowering researchers to work not just safely, but also more effectively.

Compound Identification and Physicochemical Profile

This compound is a colorless liquid with the molecular formula C8H14O3.[1] Its structure, characterized by a methacrylate group and an ethoxyethoxy side chain, dictates its reactivity and physical properties.

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | [1] |

| Boiling Point | >185 °C (with decomposition) | [1] |

| Density | 0.96 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 9.6 Pa at 20 °C | [1] |

| Water Solubility | 17.05 g/L at 20 °C | [1] |

Understanding these properties is the first step in risk assessment. The relatively low vapor pressure suggests a reduced inhalation hazard at room temperature compared to more volatile monomers, but this does not eliminate the risk, especially under heated conditions or when aerosolized.[1]

Hazard Analysis: Beyond the Pictograms

This monomer is classified as a hazardous substance, primarily due to its potential to cause irritation and sensitization.[2] A nuanced understanding of these hazards is critical for implementing appropriate safety measures.

Irritation: Direct contact with this compound can cause irritation to the skin, eyes, and respiratory system.[2] This is a common characteristic of methacrylate esters. The irritation can manifest as redness, itching, and inflammation. In the case of eye contact, it can lead to a burning sensation, tearing, and redness.[3] Inhalation of vapors or mists may irritate the throat and lungs.[2]

Skin Sensitization: A key concern with many methacrylates is their potential to act as skin sensitizers.[3] Initial exposures may not elicit a reaction, but repeated or prolonged contact can lead to the development of allergic contact dermatitis.[3] Symptoms can include rash, itching, hives, and swelling.[2] Once an individual is sensitized, even very small subsequent exposures can trigger a significant allergic reaction. This underscores the critical importance of preventing all skin contact.

Toxicological Data:

| Endpoint | Result | Species | Source |

| Oral LD50 | >2000 mg/kg bw | Rat | [1] |

While acute oral toxicity is low, this does not diminish the risks associated with skin and eye contact or inhalation.[1] It is important to note that specific Occupational Exposure Limits (OELs), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), have not been established for this compound.[4] In the absence of specific limits, a conservative approach to exposure control is warranted.

The Unseen Hazard: Spontaneous Polymerization

Perhaps the most significant, yet often underestimated, hazard associated with methacrylates is their potential for spontaneous and uncontrolled polymerization. This is a highly exothermic process that can generate a rapid release of heat, leading to a dangerous increase in temperature and pressure within a sealed container, potentially resulting in violent rupture.[2][5][6]

The Chemistry of Stabilization

To prevent spontaneous polymerization during transport and storage, this compound is supplied with an inhibitor. A common inhibitor used in acrylic monomers is the monomethyl ether of hydroquinone (MEHQ).[7] The inhibitory action of MEHQ is a fascinating interplay of radical chemistry and the essential presence of dissolved oxygen.[7][8]

The mechanism can be summarized as follows:

-

Spontaneous or thermally initiated free radicals (R•) can form within the monomer.

-

In the presence of dissolved oxygen, these monomer radicals react to form peroxy radicals (ROO•).

-

The MEHQ inhibitor then efficiently scavenges these peroxy radicals, terminating the radical chain reaction and preventing the propagation of polymerization.[9]

This mechanism highlights a critical, and sometimes counterintuitive, aspect of handling inhibited monomers: the presence of oxygen is essential for the inhibitor to function effectively. [7][8] Storing these monomers under an inert atmosphere, such as nitrogen, will render the inhibitor useless and create a significant risk of uncontrolled polymerization.[8]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the identified hazards, a multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. Local exhaust ventilation may also be appropriate depending on the scale of the work.

-

Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in any area where this chemical is handled.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[4] When there is a greater risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Lab Coat/Coveralls: A lab coat should be worn to protect street clothing. For larger scale operations or where there is a significant risk of splashing, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: In most laboratory settings with proper engineering controls, respiratory protection should not be necessary. However, if engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Protocols for Safe Handling, Storage, and Disposal

Adherence to strict protocols is the cornerstone of safe laboratory practice when working with polymerizable monomers.

Safe Handling Protocol:

-

Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Confirm the location and operational status of the nearest safety shower and eyewash station.

-

Dispensing: When dispensing the monomer, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.[4]

-

Temperature Control: Avoid heating the monomer unless it is part of a controlled reaction protocol. Elevated temperatures can accelerate the depletion of the inhibitor and increase the rate of spontaneous polymerization.[10][11]

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Storage Protocol:

-

Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[2][11]

-

Temperature: Maintain the storage temperature below 35°C.[8][12]

-

Atmosphere: As previously discussed, ensure that the container has a headspace of air (oxygen). Never store under an inert atmosphere. [8][11]

-

Container: Keep the monomer in its original, tightly sealed container.[2] Containers should be made of a material compatible with the monomer, such as stainless steel or the manufacturer's recommended packaging.[2]

-

Incompatibilities: Store away from incompatible materials, including strong acids, alkalis, and strong oxidizing agents.[2]

-

Inventory Management: Employ a "first-in, first-out" inventory system to avoid prolonged storage, which can lead to inhibitor depletion.[11]

Disposal Protocol:

-

Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous waste.

-

Containerization: Collect waste in a properly labeled, sealed container.

-

Disposal: Dispose of hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Decontamination

For small spills, after absorbing the bulk of the material, the area should be decontaminated. A common procedure for decontaminating surfaces that have been in contact with methacrylates involves washing the area with soap and water. For equipment, rinsing with an appropriate solvent (if compatible) followed by washing with soap and water may be necessary. All materials used for decontamination should be collected and disposed of as hazardous waste. For larger spills, professional hazardous materials teams will conduct the decontamination.

First Aid

-

Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation or a rash occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: If the person is conscious, have them drink water. Do not induce vomiting. Seek medical attention if you feel unwell.[4]

Conclusion

This compound is a valuable tool in the arsenal of the polymer scientist and drug development professional. Its safe and effective use hinges on a comprehensive understanding of its hazards, particularly its potential for irritation, sensitization, and uncontrolled polymerization. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can confidently and safely explore the full potential of this versatile monomer.

References

- Apollo Scientific. (2023). 2-[2-(2-Methoxyethoxy)

- University of California Santa Barbara. (2012).

- National Institutes of Health. (2023).

- Redox. (2020).

- Occupational Safety and Health Administration.

- ResearchGate. (2018).

- University of Washington.

- Stony Brook University. (2012).

- Santa Cruz Biotechnology.

- Santa Cruz Biotechnology.

- Ansell. Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves.

- ChemicalBook. 2-(2-METHOXYETHOXY)

- ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.

- Australian Government Department of Health and Aged Care. (2023).

- American Chemical Society. (2021).

- WorkSafeBC.

- TCI Chemicals. (2025).

- Methacrylate Producers Association.

- CAMEO Chemicals.

- MDPI. (2022). Bacterial Disinfection of Polymethyl Methacrylate (PMMA)

- All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.

- Reddit. (Meth)

- Occupational Safety and Health Administration. (1993).

- Synthomer. (2020).

- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.

- Guidechem. 2-(2-methoxyethoxy)

- ResearchGate. (2022). Disinfection Strategies for Poly(methyl methacrylate)

- Chemos GmbH & Co.KG. (2020).

- Petrochemicals Europe.

- Th. Geyer. BREAKTHROUGH TIMES OF LABSOLUTE® DISPOSABLE GLOVES.

- Gantrade.

- YouTube. (2020). Safe transport of acrylic monomers.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. petrochemistry.eu [petrochemistry.eu]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. petrochemistry.eu [petrochemistry.eu]

- 9. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. synthomer.com [synthomer.com]

- 12. youtube.com [youtube.com]

A Deep Dive into the Thermoresponsive Behavior of Poly(2-(2-Ethoxyethoxy)ethyl Methacrylate) for Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of "Smart" Polymers in Medicine

In the realm of advanced drug delivery, precision and control are paramount. "Smart" polymers, materials that exhibit significant physicochemical changes in response to specific environmental stimuli, represent a frontier in therapeutic innovation. Among these, thermoresponsive polymers, which undergo a phase transition at a specific temperature, have garnered immense interest.[1][2] These materials can be designed to be soluble at room temperature, facilitating their formulation with therapeutic agents, and then transition to a less soluble state at physiological temperatures, enabling localized and sustained drug release.[3][4]

This guide focuses on a particularly promising thermoresponsive polymer: poly(2-(2-ethoxyethoxy)ethyl methacrylate), commonly known as PEO2MA. Possessing a tunable Lower Critical Solution Temperature (LCST) often near physiological conditions, PEO2MA offers a compelling platform for the development of sophisticated drug delivery systems.[5] This document provides a comprehensive technical overview of the synthesis, thermoresponsive behavior, characterization, and application of PEO2MA, grounded in established scientific principles and methodologies.

The Molecular Underpinnings of PEO2MA's Thermoresponsiveness

The thermoresponsive behavior of PEO2MA in aqueous solutions is governed by a delicate balance of hydrophilic and hydrophobic interactions. At temperatures below its LCST, the ethylene glycol side chains of the polymer are extensively hydrated, forming hydrogen bonds with surrounding water molecules. This hydration shell keeps the polymer chains in an extended, soluble "coil" conformation.[6]

As the temperature increases, the kinetic energy of the system disrupts these hydrogen bonds. The entropic penalty of maintaining an ordered water structure around the hydrophobic polymer backbone becomes thermodynamically unfavorable.[6] This leads to the release of bound water molecules and a conformational change in the polymer from a hydrophilic coil to a more compact, dehydrated "globule."[7] This transition, known as the coil-to-globule transition, results in a decrease in the polymer's solubility and the observed phase separation.[6][7]

Molecular dynamics simulations have provided deeper insights into this phenomenon, revealing that the phase transition is primarily driven by the disruption of ordered, cage-like water structures around the polymer chains.[3][4] This understanding is crucial for the rational design of PEO2MA-based materials with precisely controlled thermoresponsive properties.

dot

Caption: Molecular mechanism of PEO2MA's thermoresponsive behavior.

Tailoring the Transition: Synthesis and Control of LCST

The ability to precisely control the LCST of PEO2MA is fundamental to its application in drug delivery. This is primarily achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1][4]

Copolymerization is the most effective strategy for tuning the LCST. By incorporating a more hydrophilic comonomer, such as oligo(ethylene glycol) methacrylate (OEGMA), the overall hydrophilicity of the copolymer is increased, thereby raising the LCST.[7] Conversely, the inclusion of hydrophobic monomers would lower the LCST. This allows for the fine-tuning of the transition temperature to align with specific therapeutic requirements, such as physiological temperature (37°C).[8]

| Comonomer (OEGMA) Molar Percentage | Resulting LCST (°C) |

| 0% (PEO2MA Homopolymer) | ~26°C |

| 10% | ~40°C |

| 20% | ~53°C |

| Data synthesized from multiple sources for illustrative purposes. |

Experimental Protocol: ATRP Synthesis of P(MEO2MA-co-OEGMA)

This protocol outlines a typical ATRP synthesis of a P(MEO2MA-co-OEGMA) copolymer. The causality behind the choice of reagents is to achieve a controlled polymerization, yielding a polymer with a predictable molecular weight and narrow molecular weight distribution.

Materials:

-

2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), inhibitor removed

-

Oligo(ethylene glycol) methacrylate (OEGMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Alumina (for catalyst removal)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add CuBr to a dry Schlenk flask equipped with a magnetic stir bar.[9]

-

Reagent Addition: Add anisole, MEO2MA, OEGMA, and PMDETA to the flask. The molar ratio of MEO2MA to OEGMA will determine the final LCST.[2]

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove any dissolved oxygen, which can terminate the radical polymerization.[9]

-

Initiation: While stirring at room temperature, inject the initiator (EBiB) into the reaction mixture to start the polymerization.[9]

-

Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 4-6 hours) to achieve the desired monomer conversion.

-

Termination and Purification: Terminate the reaction by exposing the mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.[9]

-

Isolation: Precipitate the purified polymer solution in cold methanol.[9]

-

Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

dot

Caption: General workflow for the ATRP synthesis of PEO2MA.

Characterization of Thermoresponsive Behavior

A thorough characterization of the synthesized PEO2MA is essential to validate its structure and thermoresponsive properties.

Structural and Molecular Weight Analysis

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and to determine the copolymer composition by integrating the characteristic peaks of the different monomer units.[10]

-

Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.3) is indicative of a controlled polymerization.[11][12]

Analysis of Thermoresponsive Properties

-

Cloud Point Measurement (Turbidimetry): This is a straightforward method to determine the LCST. The transmittance of a polymer solution is measured as a function of temperature using a UV-Vis spectrophotometer. The cloud point is typically defined as the temperature at which the transmittance drops to 50%.[13][14]

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of the polymer chains or aggregates in solution. A sharp increase in the hydrodynamic radius is observed as the temperature crosses the LCST, corresponding to the aggregation of the collapsed polymer globules.[15][16]

dot

Caption: Key characterization techniques for PEO2MA.

Applications in Drug Delivery

The unique thermoresponsive properties of PEO2MA make it an excellent candidate for various drug delivery applications, including injectable hydrogels and nanoparticles for targeted cancer therapy.

Injectable Hydrogels for Sustained Release

PEO2MA can be cross-linked to form hydrogels that are liquid at room temperature and form a gel at body temperature.[17][18] This allows for the simple mixing of a therapeutic agent, such as a protein drug like Bovine Serum Albumin (BSA), with the polymer solution before injection.[9][19] Upon injection, the increase in temperature to 37°C triggers the sol-gel transition, forming a localized drug depot that provides sustained release of the therapeutic agent over an extended period.[17]

Nanoparticles for Targeted Cancer Therapy

Amphiphilic block copolymers containing a PEO2MA segment can self-assemble into core-shell nanoparticles in aqueous solution. These nanoparticles can encapsulate hydrophobic anticancer drugs, such as doxorubicin, within their core.[5][20] The PEO2MA shell provides a hydrophilic corona that enhances the stability and circulation time of the nanoparticles in the bloodstream.[21]

When the nanoparticles accumulate at a tumor site, which is often slightly warmer than surrounding tissues, the thermoresponsive PEO2MA shell can be designed to collapse. This conformational change can trigger the release of the encapsulated drug directly at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity.[5][22]

Illustrative Drug Release Profile of Doxorubicin from PEO2MA Nanoparticles:

| Temperature | Cumulative Drug Release (%) after 24h |

| 37°C (Below LCST) | ~20% |

| 45°C (Above LCST) | ~80% |

| Data synthesized from multiple sources for illustrative purposes.[5] |

Conclusion and Future Perspectives

Poly(this compound) stands out as a highly versatile and tunable thermoresponsive polymer with significant potential in the field of drug delivery. The ability to precisely control its LCST through controlled polymerization techniques allows for the rational design of "smart" materials that can respond to physiological cues. As our understanding of the fundamental molecular mechanisms governing its thermoresponsive behavior continues to grow, so too will the sophistication and efficacy of PEO2MA-based drug delivery systems. Future research will likely focus on the development of multifunctional PEO2MA-based platforms that combine thermoresponsiveness with other stimuli-responsive modalities, further enhancing the precision and control of therapeutic interventions.

References

-

Thermoresponsive hydrogels in biomedical applications - a review. (URL: [Link])

-

Synthesis of thermosensitive copolymer Chol-P(MEO2MA-co-OEGMA) obtained through ATRP. (URL: [Link])

-

A Computational Study on the LCST Phase Transition of a POEGMA Type Thermoresponsive Block Copolymer: Effect of Water Ordering and Individual Behavior of Blocks. (URL: [Link])

-

Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (URL: [Link])

-

The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro. (URL: [Link])

-

Thermoresponsive and Photocrosslinkable PEGMEMA-PPGMA-EGDMA Copolymers from a One-Step ATRP Synthesis. (URL: [Link])

-

New Approach to Determine the Phase Transition Temperature, Cloud Point, of Thermoresponsive Polymers. (URL: [Link])

-

ASTM D2500 Method for Cloud Point Testing. (URL: [Link])

-

Real time in vitro studies of doxorubicin release from PHEMA nanoparticles. (URL: [Link])

-

Physicochemical characteristics and doxorubicin-release behaviors of pH/temperature-sensitive polymeric nanoparticles. (URL: [Link])

-

The ability of nanoparticles in release of doxorubicin. (a) UV-Vis... (URL: [Link])

-

Encapsulation of BSA in hybrid PEG hydrogels: stability and controlled release. (URL: [Link])

-

Cumulative release of BSA from BSA loaded thermally responsive... (URL: [Link])

-

About the Phase Transitions in Aqueous Solutions of Thermoresponsive Copolymers and Hydrogels Based on 2-(2-methoxyethoxy)ethyl Methacrylate and Oligo(ethylene glycol) Methacrylate. (URL: [Link])

-

The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral O. (URL: [Link])

-

Measurement of cloud point temperature in polymer solutions. (URL: [Link])

-

Molecular understanding of the LCST phase behaviour of P(MEO 2 MA-b-OEGMA) block copolymers. (URL: [Link])

-

Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. (URL: [Link])

-

GPC-NMR Analysis for Polymer Characterisation. (URL: [Link])

-

Synthesis of stimuli-sensitive copolymers by RAFT polymerization: potential candidates as drug delivery systems. (URL: [Link])

-

Temperature-Sensitive Properties and Drug Release Processes of Chemically Cross-Linked Poly(N-isopropylacrylamide) Hydrogel: A Molecular Dynamics Simulation. (URL: [Link])

-

RAFT Polymerization Overview. (URL: [Link])

-

Development of prediction model for cloud point of thermo-responsive polymers by experiment-oriented materials informatics. (URL: [Link])

-

Nanosize Particle Analysis by Dynamic Light Scattering (DLS). (URL: [Link])

-

Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. (URL: [Link])

-

RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery. (URL: [Link])

-

CLOUD POINT MANUAL. (URL: [Link])

-

Encapsulation of BSA in hybrid PEG hydrogels: stability and controlled release. (URL: [Link])

-

Thermoresponsive Hydrogels from BSA Esterified with Low Molecular Weight PEG. (URL: [Link])

-

Effect of Temperature on 60nm and 100nm Nanosphere Size Standard using Dynamic Light Scattering. (URL: [Link])

-

Reversible pH Responsive Bovine Serum Albumin Hydrogel Sponge Nanolayer. (URL: [Link])

-

Effect of molecular weight and polydispersity on kinetics of dissolution and release from ph/temperature-sensitive polymers. (URL: [Link])

-

SOP: Particle size and zeta potential analysis via DLS/ELS. (URL: [Link])

-

Experience of Using DLS to Study the Particle Sizes of Active Component in the Catalysts Based on the Oxide and Non-Oxide Supports. (URL: [Link])

-

Molecular dynamics study of the LCST transition in aqueous poly( N-n -propylacrylamide). (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Encapsulation of BSA in hybrid PEG hydrogels: stability and controlled release - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Development of prediction model for cloud point of thermo-responsive polymers by experiment-oriented materials informatics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00314K [pubs.rsc.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. ijeat.org [ijeat.org]

- 17. Encapsulation of BSA in hybrid PEG hydrogels: stability and controlled release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Scholars Portal [scholarsportal.info]

A Comprehensive Technical Guide to 2-(2-Ethoxyethoxy)ethyl Methacrylate: Properties, Synthesis, Polymerization, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific professional, this guide delineates the chemistry, properties, and functional utility of 2-(2-Ethoxyethoxy)ethyl methacrylate. Moving beyond a mere catalog of data, this document provides a Senior Application Scientist’s perspective on the causal relationships between this monomer's molecular structure and its performance in advanced applications, particularly in the realms of thermoresponsive polymers and sophisticated drug delivery systems. Every protocol and piece of data is presented with the intent of ensuring scientific integrity, providing a self-validating framework for researchers to build upon.

Nomenclature and Identification: Establishing a Common Lexicon

Precise communication in scientific research is paramount. This compound is known by a variety of synonyms and trade names across different suppliers and publications. A comprehensive understanding of this nomenclature is the first step toward a thorough literature review and unambiguous material sourcing.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 45127-97-7 .

Below is a table summarizing its primary identifiers and synonyms.

| Identifier Type | Value |

| IUPAC Name | 2-(2-ethoxyethoxy)ethyl 2-methylprop-2-enoate |

| CAS Number | 45127-97-7 |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Common Synonyms | Di(ethylene glycol) ethyl ether methacrylate, Ethoxy(diethylene glycol) methacrylate, DEGEEMA, Ethyl carbitol methacrylate, Ethoxydiglycol methacrylate |

| InChI Key | WFTWWOCWRSUGAW-UHFFFAOYSA-N |

Physicochemical Properties: A Molecular Portrait

The utility of this compound in specialized applications is a direct consequence of its distinct physicochemical properties. The presence of the flexible di(ethylene glycol) chain imparts hydrophilicity and is the primary determinant of the thermoresponsive behavior of its corresponding polymer.

| Property | Value | Source |

| Appearance | Colorless liquid | [General Knowledge] |

| Density | 1.016 g/mL at 25 °C (for acrylate analogue) | [1] |

| Boiling Point | 95 °C at 5 mmHg (for acrylate analogue) | [1] |

| Refractive Index | n20/D 1.439 (for acrylate analogue) | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Soluble in water and common organic solvents | [1] |

It is important to note that some of the available experimental data is for the acrylate analogue, 2-(2-ethoxyethoxy)ethyl acrylate, which has a very similar structure and is expected to have comparable physical properties.

Synthesis of the Monomer: Crafting the Building Block

The most common laboratory and industrial synthesis of this compound is achieved through the esterification of di(ethylene glycol) monoethyl ether with methacrylic acid or its derivatives, such as methacryloyl chloride or methyl methacrylate (via transesterification).

General Synthesis Pathway: Esterification

The fundamental reaction involves the formation of an ester linkage between the hydroxyl group of di(ethylene glycol) monoethyl ether and the carboxyl group of methacrylic acid. This reaction is typically catalyzed by a strong acid. To prevent the premature polymerization of the methacrylate monomer during synthesis, a polymerization inhibitor is crucial.

Exemplary Laboratory Synthesis Protocol (Esterification)

This protocol is a representative procedure for the synthesis of oligo(ethylene glycol) methacrylates and can be adapted for this compound.

Materials:

-

Di(ethylene glycol) monoethyl ether

-

Methacrylic acid

-

Sulfuric acid (catalyst)

-

Hydroquinone monomethyl ether (MEHQ) (inhibitor)

-

Toluene (for azeotropic water removal)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine di(ethylene glycol) monoethyl ether, a molar excess of methacrylic acid (e.g., 1.2 equivalents), a catalytic amount of sulfuric acid, and a small amount of MEHQ inhibitor. Add toluene to the flask.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Neutralization: Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted methacrylic acid. Repeat the washing until the aqueous layer is neutral.

-

Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain the high-purity this compound monomer.

Polymerization and the Emergence of Thermo-Responsivity

The methacrylate group of this compound allows it to undergo polymerization through various mechanisms, most notably free-radical polymerization. The resulting polymer, poly(this compound) or P(DEGEEMA), is a member of the poly(oligo(ethylene glycol) methacrylate) (POEGMA) family. These polymers are renowned for their thermoresponsive behavior in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST).[2]